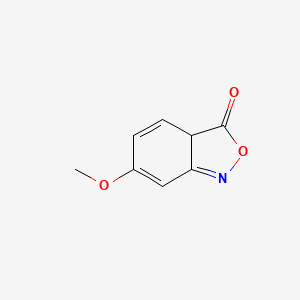
6-methoxy-3aH-2,1-benzoxazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxybenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with a methoxy group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo[c]isoxazol-3(1H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxybenzo[c]isoxazol-3(1H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Methoxybenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
科学研究应用
Chemical Identification
- IUPAC Name : 6-methoxy-3H-1,3-benzoxazol-2-one
- Molecular Formula : C8H7NO3
- Molecular Weight : 165.15 g/mol
- CAS Number : 532-91-2
Structural Representation
The structure of 6-methoxy-3aH-2,1-benzoxazol-3-one can be represented as follows:SMILES COC1=CC2=C(C=C1)NC(=O)O2
Antimicrobial Activity
Research has demonstrated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Bacillus subtilis | 32 |
| Antifungal | Candida albicans | 16 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Various studies have shown that benzoxazole derivatives can induce cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells . The structure–activity relationship established during these studies allows for the identification of promising candidates for further development.
Table 2: Cytotoxicity of Benzoxazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Breast Cancer (MCF-7) | 15 |
| Lung Cancer (A549) | 20 | |
| Liver Cancer (HepG2) | 10 |
Synthesis of Functionalized Compounds
The compound serves as a valuable intermediate in the synthesis of various functionalized benzoxazole derivatives. These derivatives are being explored for their potential as inhibitors in various biological pathways, including those involved in cancer progression and neurodegenerative diseases .
Case Study: Synthesis and Application
A recent study reported an efficient one-pot synthesis method for benzoxazole-substituted esters using this compound as a starting material. This method demonstrated improved yields under optimized conditions, showcasing the compound's utility in synthetic organic chemistry .
Table 3: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) |
|---|---|
| Base: Et3N; Solvent: DMF; Temp: 80°C | 75 |
| Base: NaOH; Solvent: Water | 50 |
作用机制
The mechanism of action of 6-Methoxybenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the isoxazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 6-Methoxybenzo[d]isoxazol-3-amine
- 6-Methoxybenzo[c]isoxazol-3-amine
Comparison
6-Methoxybenzo[c]isoxazol-3(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
属性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
6-methoxy-3aH-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)9-12-8(6)10/h2-4,6H,1H3 |
InChI 键 |
GAMWLADSFKFMBH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NOC(=O)C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















